Tetraethenylphosphanium chloride

Description

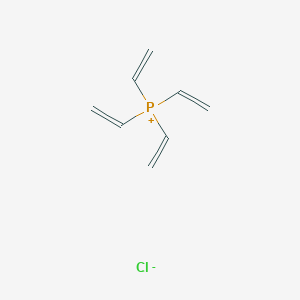

Tetraethenylphosphanium chloride is a quaternary phosphonium salt characterized by four ethenyl (vinyl) groups bonded to a central phosphorus atom, with a chloride counterion. Quaternary phosphonium salts are widely used in organic synthesis, catalysis, and ionic liquids due to their thermal stability and tunable solubility . The ethenyl groups in this compound may confer unique reactivity, such as participation in polymerization or crosslinking reactions, though experimental data on its synthesis and applications remain sparse.

Properties

CAS No. |

673502-19-7 |

|---|---|

Molecular Formula |

C8H12ClP |

Molecular Weight |

174.61 g/mol |

IUPAC Name |

tetrakis(ethenyl)phosphanium;chloride |

InChI |

InChI=1S/C8H12P.ClH/c1-5-9(6-2,7-3)8-4;/h5-8H,1-4H2;1H/q+1;/p-1 |

InChI Key |

ICXMXLZLSXVJNG-UHFFFAOYSA-M |

Canonical SMILES |

C=C[P+](C=C)(C=C)C=C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethenylphosphanium chloride can be synthesized through the reaction of triphenylphosphine with ethenyl chloride under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like nickel salts to facilitate the formation of the phosphonium salt. The reaction proceeds as follows: [ \text{P(C_2H_3)_3} + \text{C_2H_3Cl} \rightarrow \text{[P(C_2H_3)_4]}^+ \text{Cl}^- ]

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using solvents like acetone or ethanol to obtain the final product in a crystalline form.

Chemical Reactions Analysis

Types of Reactions: Tetraethenylphosphanium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The ethenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or thiols can react with the ethenyl groups under mild conditions.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Substituted phosphonium salts.

Scientific Research Applications

Tetraethenylphosphanium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst, facilitating the transfer of inorganic anions into organic solvents.

Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form lipophilic salts.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent.

Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which tetraethenylphosphanium chloride exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The ethenyl groups enhance the compound’s ability to interact with organic molecules, facilitating reactions such as phase transfer and catalysis. The chloride ion plays a crucial role in maintaining the compound’s stability and solubility in different solvents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Tetraethenylphosphanium chloride with structurally related phosphonium salts, focusing on molecular properties, applications, stability, and toxicity.

Table 1: Comparative Properties of Selected Phosphonium Salts

Tetramethylphosphonium Chloride

- Structure and Properties : Smaller alkyl groups (methyl) result in lower molecular weight (126.57 g/mol) and higher solubility in polar solvents compared to bulkier analogs.

- Applications : Primarily used as a laboratory reagent and intermediate in chemical manufacturing .

- Safety: Classified as a skin/eye irritant (H315, H319) and respiratory tract irritant (H335). No acute toxicity data available, but hazardous decomposition products include hydrogen chloride and phosphorus oxides under fire conditions .

Tetrabutylphosphonium Chloride

- Structure and Properties: Larger butyl groups enhance lipophilicity, making it suitable for non-polar reaction media. Melting point ~70°C facilitates use in ionic liquids.

- Applications : Key in green chemistry as a phase-transfer catalyst and in electroplating .

- Safety: Limited toxicity data, but stable under standard conditions without hazardous decomposition products reported .

(Chloromethyl)triphenylphosphonium Chloride

- Structure and Properties : Aromatic phenyl groups increase steric bulk, reducing reactivity compared to aliphatic analogs.

- Applications : Widely employed in Wittig reactions for alkene synthesis .

- Safety : Likely irritant due to chloromethyl functionality, though specific toxicological data are lacking.

Tetraphenylarsonium Chloride (Structural Analog)

- However, arsenic-based compounds are generally more toxic, limiting their use compared to phosphonium analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.